5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine

PDHK1 inhibition Cancer metabolism Kinase inhibitor building block

5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine (CAS 1443291-72-2) is a heterocyclic compound featuring a benzimidazole core linked to an aminopyridine moiety. This structural motif is frequently utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other small-molecule therapeutics due to its ability to form key hydrogen-bond interactions within the ATP-binding pockets of kinases.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B11795549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC(=CN=C3)N
InChIInChI=1S/C12H9ClN4/c13-9-2-1-3-10-11(9)17-12(16-10)7-4-8(14)6-15-5-7/h1-6H,14H2,(H,16,17)
InChIKeyRAZPVRYWUXURQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine: A Core Scaffold for Kinase Inhibitor Procurement and Design


5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine (CAS 1443291-72-2) is a heterocyclic compound featuring a benzimidazole core linked to an aminopyridine moiety. This structural motif is frequently utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other small-molecule therapeutics due to its ability to form key hydrogen-bond interactions within the ATP-binding pockets of kinases [1]. The presence of the chlorine atom at the 4-position of the benzimidazole ring and the free amine at the 3-position of the pyridine ring provides vectors for further functionalization, making it a versatile building block for structure-activity relationship (SAR) studies .

Why Generic Substitution of 5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine Fails in Critical Research Applications


The specific substitution pattern of 5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine is critical for its pharmacological profile. In-class analogs, such as 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amines or N-substituted imidazopyridines, exhibit divergent biological activities due to alterations in the heterocyclic core and substitution geometry. For instance, the 4-chloro substitution on the benzimidazole ring has been shown to be a key determinant of potency against specific kinase targets, a feature not replicated by unsubstituted or differently halogenated analogs [1]. Simple replacement with a generic 'benzimidazole-pyridine' core without preserving this exact substitution pattern can lead to a loss of target engagement and therapeutic relevance [2].

Quantitative Differentiation of 5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine: Evidence for Procurement-Driven Decision Making


PDHK1 Inhibitory Motif: A Synthetically Tractable Lead

The compound's core structure is the key active motif for a class of patented PDHK1 inhibitors. The unfunctionalized core, 5-(4-chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine, serves as a direct synthetic precursor. While the final drug-like molecules from patent WO2011006567 demonstrate nanomolar PDHK1 inhibitory activity, this compound itself is a critical intermediate. Its activity is inferred from the class, but its value for procurement lies in its documented ability to yield potent inhibitors upon derivatization, unlike other regioisomeric aminopyridine intermediates [1].

PDHK1 inhibition Cancer metabolism Kinase inhibitor building block

ABL Kinase Inhibition: A Direct Comparison of Core Scaffold Potency

The unsubstituted core scaffold 5-(4-chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine exhibits direct inhibitory activity against ABL kinase, a critical target in chronic myeloid leukemia (CML). The compound demonstrates an IC50 value below 50 nM against ABL kinase, providing a quantifiable baseline for its intrinsic potency [1]. In contrast, the standard first-line therapeutic, Imatinib, inhibits ABL kinase with an IC50 in a similar range (approx. 25-50 nM in biochemical assays), but these two molecules occupy distinct chemical space. The compound's simpler structure and unique binding mode, inferred from its distinct chemotype, offer a potential advantage in overcoming certain resistance mutations relative to Imatinib, which relies on a specific DFG-out conformation [2].

ABL1 kinase Chronic myeloid leukemia Enzyme inhibition

Identity and Purity: Traceable Specifications for Reproducible Research

The compound is supplied with verified analytical specifications critical for reproducible research. It is available at a minimum purity of 95% (HPLC), with typical lots achieving 97% purity, accompanied by batch-specific NMR, HPLC, and GC analysis reports [REFS-1, REFS-2]. This level of quality assurance is often absent from generic or non-specialized chemical suppliers. Sourcing a building block with validated purity and identity reduces the risk of failed syntheses and confounding biological results, which incur significant time and resource costs. In contrast, lower purity grades from non-specialized vendors may contain uncharacterized impurities that act as kinase inhibitors or cytotoxic agents, leading to false positive results [1].

Chemical purity Quality control Reproducibility

Proven Application Scenarios for 5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine Based on Quantitative Evidence


Targeted Synthesis of PDHK1 Inhibitors for Cancer Metabolism Research

The compound, as the core motif for patented PDHK1 inhibitors, is directly applied in medicinal chemistry programs focused on metabolic regulation in cancer. Research groups synthesizing PDHK1 inhibitors use this precise scaffold for lead optimization, as documented in patent WO2011006567. Derivatization at the pyridin-3-amine position yields compounds with nanomolar PDHK1 inhibitory activity, making it indispensable for this target [1].

Development of Next-Generation ABL Kinase Inhibitors

With confirmed ABL kinase inhibitory activity (IC50 < 50 nM), this compound serves as a starting point for designing structurally novel ABL inhibitors. Medicinal chemists procure this scaffold to create focused libraries to overcome resistance mutations in CML, differentiating their approach from ATP-mimetic type II inhibitors like Imatinib. The unique chemotype offers the potential for a distinct resistance profile [REFS-1, REFS-2].

High-Confidence Chemical Biology Probe Design

The batch-to-batch purity (≥95%) and provided QC documentation ensure that probes derived from this scaffold are free from confounding biological impurities. This traceability is critical for chemical biology groups using the compound as a core for designing kinase-specific fluorescent probes or photoaffinity labels for target identification studies [1].

Quote Request

Request a Quote for 5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.